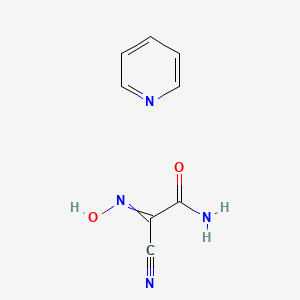

2-Cyano-2-hydroxyiminoacetamide;pyridine

Description

2-Cyano-2-hydroxyiminoacetamide (IUPAC: (2Z)-2-cyano-2-hydroxyiminoacetamide) is a nitrile-containing acetamide derivative with a hydroxyimino functional group. Its molecular formula is C₃H₄N₃O₂ (molecular weight: 114.08 g/mol). This compound is characterized by a central carbon atom substituted with a cyano (-CN) group and a hydroxyimino (=N-OH) group, adjacent to an acetamide (-CONH₂) moiety.

Properties

CAS No. |

106645-75-4 |

|---|---|

Molecular Formula |

C8H8N4O2 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

2-cyano-2-hydroxyiminoacetamide;pyridine |

InChI |

InChI=1S/C5H5N.C3H3N3O2/c1-2-4-6-5-3-1;4-1-2(6-8)3(5)7/h1-5H;8H,(H2,5,7) |

InChI Key |

GNQPEBMDOIZSLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC=C1.C(#N)C(=NO)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Cyanoacetamide (C₃H₄N₂O)

- Structural Differences: Lacks the hydroxyimino group, replacing it with a hydrogen atom.

- Physical Properties :

- Chemical Reactivity: Participates in Knoevenagel condensations due to its active methylene group. Less polar than 2-cyano-2-hydroxyiminoacetamide due to the absence of the hydroxyimino group.

- Biological Activity : Used as a synthetic intermediate; exhibits mild toxicity in biological systems .

2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (C₂₃H₁₈N₃OS)

- Structural Differences : Contains a pyridine core with styryl substituents and a thioacetamide group.

- Physical Properties: Molecular weight: 392.48 g/mol. Solubility: Likely soluble in organic solvents (e.g., DMSO, ethanol) due to aromatic and hydrophobic styryl groups .

- Synthetic Utility : Synthesized via nucleophilic substitution of 4,6-distyrylpyridin-2(1H)-thione with chloroacetamide .

N-Substituted Imidazo[1,2-a]pyridin-2-yl-acetamides

- Structural Differences : Fused imidazo-pyridine ring system with acetamide substituents.

- Physical Properties :

- Biological Activity : Explored for antimicrobial and anticancer applications due to their structural resemblance to bioactive heterocycles .

Comparative Data Tables

Table 1: Structural and Physical Properties

Key Research Findings

Pyridine-based analogs (e.g., thioacetamide derivatives) require multi-step reactions involving nucleophilic substitutions and cyclizations .

Spectroscopic Characterization: The hydroxyimino group in 2-cyano-2-hydroxyiminoacetamide is identifiable via IR (N-O stretch ~900 cm⁻¹) and ¹H-NMR (δ ~10–12 ppm for -OH) .

Toxicity and Safety: Limited toxicological data exist for 2-cyano-2-hydroxyiminoacetamide, but related compounds (e.g., 2-cyanoacetamide) show low acute toxicity .

Preparation Methods

Synthesis of 2-Cyano-2-hydroxyiminoacetamide

Nitrite-Mediated Oxime Formation

The foundational method for synthesizing 2-cyano-2-hydroxyiminoacetamide involves the reaction of 2-cyanoacetamide with nitrite salts under controlled acidic conditions. As detailed in US Patent 3,919,284, sodium nitrite reacts with 2-cyanoacetamide in an aqueous-methanol solvent (50–100% water) at 30–60°C to form the target compound. The critical innovation lies in using a sub-stoichiometric amount of acid (0.1–0.5 moles per mole of nitrite), which suppresses decomposition and avoids excessive neutralization waste. For example, reacting 420 parts of 2-cyanoacetamide with 363 parts of sodium nitrite in 700 parts of water at 50°C yields a 90% conversion to the sodium salt.

Reaction Conditions and Optimization

- Solvent Composition : A 50:50 water-methanol mixture enhances solubility while preventing side reactions.

- Oxygen Exclusion : Nitrogen blanketing minimizes nitrous acid decomposition.

- pH Control : Maintaining pH 4–5 during the reaction ensures a stable equilibrium between the free oxime and its salt. Post-reaction adjustment to pH 7–9 with NaOH isolates the sodium salt, whereas acidification to pH 2 precipitates the free oxime.

Derivatization to Pyridine Compounds

Cyclization with Malononitrile and Ethyl Cyanoacetate

Pyridine derivatives are synthesized via cyclocondensation of 2-cyano-2-hydroxyiminoacetamide with reagents such as malononitrile or ethyl cyanoacetate. A Sciendo study demonstrates that reacting 2-cyano-N-(thiazol-2-yl)acetamide with malononitrile in ethanol under reflux forms pyridine derivatives (e.g., compound 15a) through a Knoevenagel-cyclization cascade.

Mechanism and Substituent Effects

Alkylation and Acylation Pathways

The sodium salt of 2-cyano-2-hydroxyiminoacetamide undergoes direct alkylation without isolation. For instance, dimethyl sulfate (1.5 equivalents) at pH 7–8 and 40°C introduces methoxyimino groups, yielding 2-cyano-2-methoxyiminoacetamide. This one-pot methodology is scalable and avoids intermediate purification.

Comparative Analysis of Methodologies

Yield and Purity Considerations

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nitrite/Acid (Patent) | 90 | 95 | Low acid waste, high scalability |

| Resin-Mediated (Patent) | 88 | 93 | Corrosion-free |

| Malononitrile Cyclization | 75* | 85* | Structural diversity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.